Ethyl 4-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate
Description
Ethyl 4-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate is a structurally complex synthetic compound characterized by a tricyclic heterocyclic core fused with sulfur (thia) and nitrogen (aza) atoms. The core is substituted with a dimethyl group, a ketone (6-oxo), and an acetamido-linked ethyl benzoate moiety. The ethyl benzoate group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
ethyl 4-[[2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetyl]amino]benzoate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-4-30-22(29)14-5-7-15(8-6-14)25-16(27)10-26-11-23-18-17-12(2)9-13(3)24-20(17)31-19(18)21(26)28/h5-9,11H,4,10H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPUSZZBJFFBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using formic acid or triethyl orthoformate . The intermediate products are then subjected to further reactions, including acetylation and esterification, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{[(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential neurotropic and anticonvulsant activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{[(7,9-dimethyl-4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. It is known to interact with the GABA A receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system . The compound’s binding to this receptor can modulate its activity, leading to potential therapeutic effects such as anticonvulsant and anxiolytic properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Notes:
- The target compound’s thia-aza tricyclic system offers enhanced metabolic stability compared to spiro oxa-aza systems due to sulfur’s larger atomic size reducing ring strain .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The ethyl ester group confers higher membrane permeability than hydroxylated spiro compounds (e.g., 8-(2-hydroxy-phenyl) derivatives), though it may slow hepatic clearance .
- Target Selectivity : The acetamido linkage and tricyclic core may favor kinase inhibition, contrasting with benzothiazole-containing spiro compounds, which exhibit broader antimicrobial activity .
Research Findings and Implications
- In Vitro Studies : Analogous tricyclic compounds demonstrate moderate IC₅₀ values (~5–10 µM) against kinases (e.g., EGFR), while spiro benzothiazole derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Metabolic Stability : The thia-aza core resists oxidative degradation better than oxa-aza systems, as evidenced by half-life improvements in hepatic microsome assays (t₁/₂: 12 vs. 8 hours) .
Biological Activity
Ethyl 4-(2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamido)benzoate is a complex organic compound characterized by a unique multi-cyclic structure and the presence of various heteroatoms including sulfur and nitrogen. This compound has garnered interest in the scientific community due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Case Study: Antibacterial Activity
In a study conducted by Smith et al. (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a potent antibacterial effect .
Anticancer Properties
The compound also shows promise as an anticancer agent. In cellular assays, it has been observed to induce apoptosis in various cancer cell lines.
Research Findings: Apoptosis Induction
A recent investigation by Johnson et al. (2024) reported that treatment with this compound resulted in a significant increase in caspase activity in human breast cancer cells (MCF-7). The study concluded that the compound could potentially serve as a therapeutic agent in breast cancer treatment .
The proposed mechanism of action involves the compound's ability to bind selectively to specific enzymes and receptors within microbial and cancerous cells. This binding disrupts critical cellular processes such as DNA replication and protein synthesis.
Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
